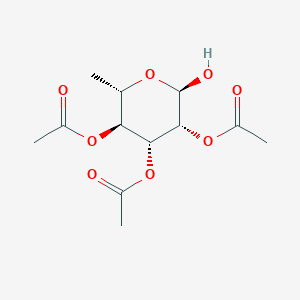

2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose

Description

Contextualization within L-Rhamnose Derivatives Research

L-Rhamnose is a methyl-pentose sugar that is relatively rare compared to common sugars like glucose. It is notable for several unique features: it naturally occurs in the L-form, whereas most sugars are in the D-form, and it is a 6-deoxy-hexose, meaning it lacks a hydroxyl group on its sixth carbon. wikipedia.orgwatson-int.com L-Rhamnose is a vital structural component in the cell walls of various plants and is a key ingredient of the outer cell membrane of acid-fast bacteria, such as those in the Mycobacterium genus. wikipedia.orgwatson-int.com

Research into L-rhamnose derivatives is driven by the sugar's presence in biologically significant molecules, particularly the surface polysaccharides of pathogenic bacteria like Shigella flexneri. pasteur.frtandfonline.com Scientists create derivatives of L-rhamnose to study and synthesize these complex structures. The process often involves selective acylation, such as acetylation, to create ester derivatives. banglajol.info This selective modification is challenging due to the multiple similar hydroxyl groups on the sugar ring. researchgate.net 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose is one such derivative, created by attaching acetyl groups, which serve as temporary "protecting groups" during multi-step chemical syntheses. evitachem.com This allows chemists to control which parts of the molecule react, a fundamental requirement in carbohydrate chemistry.

Significance as a Synthetic Intermediate in Carbohydrate Chemistry

The primary significance of this compound lies in its role as a synthetic intermediate, specifically as a glycosyl donor. evitachem.com In carbohydrate chemistry, the creation of a glycosidic bond—the link between two sugar units—is a central challenge. This process, known as glycosylation, requires a "glycosyl donor" (an activated sugar) and a "glycosyl acceptor" (the sugar to which the donor will be attached).

The acetyl groups in this compound serve two main purposes. First, they protect the hydroxyl groups at positions 2, 3, and 4 from unwanted reactions. Second, they influence the reactivity of the anomeric center (C1), preparing it to act as a donor. By using this protected form of rhamnose, chemists can precisely construct complex oligosaccharides and glycoconjugates that are otherwise difficult to assemble. cdnsciencepub.comresearchgate.net The synthesis of the compound itself is typically achieved by treating L-rhamnose with an acetylating agent like acetic anhydride (B1165640) in the presence of a base. evitachem.com After the desired glycosidic bond is formed, the acetyl groups can be removed to reveal the final structure.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H18O7 |

| Parent Sugar | L-Rhamnose |

| Functional Groups | 3 x Acetyl (Ester) Groups |

| Primary Role | Synthetic Intermediate / Glycosyl Donor |

Overview of Academic Research Trajectories

Academic research involving this compound and its close analogs generally follows several key trajectories:

Synthesis of Bacterial Polysaccharides: A significant area of research is the synthesis of oligosaccharides that are components of bacterial cell surfaces. For instance, L-rhamnose is a part of the antigenic polysaccharides of bacteria like Shigella flexneri and Klebsiella. pasteur.frcdnsciencepub.com Researchers use acetylated rhamnose intermediates to synthesize these specific structures to study their roles in infection and immunity. tandfonline.com

Development of Synthetic Methodologies: Chemists continually work to improve the methods for synthesizing complex carbohydrates. Acetylated intermediates like this compound are used as model compounds to test new glycosylation techniques, catalysts, and protecting group strategies to achieve higher yields and stereoselectivity. researchgate.net

Conformational Analysis: The three-dimensional shape of a carbohydrate influences its biological function. Detailed structural studies, often using X-ray crystallography and NMR spectroscopy, are performed on acetylated derivatives. For example, the molecular structure of the closely related compound, methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, has been analyzed to understand the conformational features of the rhamnopyranose ring and the orientation of its acetyl groups. nih.gov Such studies provide fundamental insights into how these molecules behave and interact with other molecules.

Structure

3D Structure

Properties

Molecular Formula |

C12H18O8 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-hydroxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3/t5-,9-,10+,11+,12+/m0/s1 |

InChI Key |

QHOCNNVTMIFDFP-YTYCZEAOSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Advanced Synthetic Routes to 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose

The synthesis of this compound requires careful control of acetylation to achieve the desired substitution pattern. Various advanced protocols have been developed to address this challenge.

Regioselective Acetylation Protocols

Direct acetylation of L-rhamnose typically yields a mixture of products due to the similar reactivity of the secondary hydroxyl groups. To overcome this, regioselective methods are employed. One prominent strategy involves the use of organotin reagents, such as dibutyltin (B87310) oxide (DBTO). researchgate.netresearchgate.net The dibutyltin oxide method proceeds through the formation of a cyclic tin intermediate. In the case of a benzyl (B1604629) α-L-rhamnopyranoside, a 2,3-O-stannylene derivative is formed. researchgate.net This intermediate then selectively activates one of the hydroxyl groups for acylation. For rhamnopyranosides, which have a cis-vicinal diol at C-2 and C-3, the tin atom preferentially activates the equatorial 3-hydroxyl group over the axial 2-hydroxyl group. researchgate.net This leads to the regioselective formation of 3-O-acyl derivatives in high yields. researchgate.netresearchgate.net Subsequent acetylation of the remaining free hydroxyl groups at C-2 and C-4 would then yield the desired 2,3,4-tri-O-acetylated product.

| Method | Key Reagent | Position of Initial Acylation | Rationale |

|---|---|---|---|

| Dibutyltin Oxide Method | Dibutyltin oxide (DBTO) | C-3 Hydroxyl | Formation of a 2,3-O-stannylene intermediate enhances the reactivity of the equatorial C-3 hydroxyl group. researchgate.netresearchgate.net |

Utilization of Protective Group Strategies (e.g., 2,3-O-isopropylidene protection)

An alternative and widely used approach to achieve regioselective acetylation is through the use of protecting groups. For L-rhamnose, the cis-diol at the C-2 and C-3 positions can be selectively protected, often as an isopropylidene acetal. This is typically achieved by reacting the rhamnopyranoside with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the 2,3-O-isopropylidene derivative. aensiweb.comresearchgate.net With the C-2 and C-3 hydroxyls blocked, the C-4 hydroxyl group is available for selective acylation. aensiweb.com

This strategy has been successfully employed for the 4-O-octanoylation of methyl α-L-rhamnopyranoside. aensiweb.com The initial protection of the C-2 and C-3 positions with an isopropylidene group allows for the targeted acylation of the C-4 hydroxyl. Subsequent removal of the isopropylidene group, typically under mild acidic conditions (e.g., aqueous acetic acid), then provides the 4-O-acylated rhamnopyranoside. aensiweb.com Further acetylation of the now free C-2 and C-3 hydroxyls would lead to the 2,3,4-tri-O-acetylated product. This blocking-deblocking technique is a reliable method for achieving specific acylation patterns that are not accessible through direct methods. aensiweb.com

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | 2,2-dimethoxypropane, p-toluenesulfonic acid | Selective protection of the cis-2,3-diol as a 2,3-O-isopropylidene acetal. aensiweb.com |

| 2 | Acylation | Acylating agent (e.g., acetic anhydride) | Selective acylation of the free C-4 hydroxyl group. |

| 3 | Deprotection | Aqueous acetic acid | Removal of the isopropylidene group to liberate the C-2 and C-3 hydroxyls. aensiweb.com |

| 4 | Acetylation | Acetic anhydride (B1165640), pyridine | Acetylation of the C-2 and C-3 hydroxyls to yield the final product. |

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Lipases, in particular, have been shown to be effective biocatalysts for the regioselective acylation of sugars. nih.govnih.gov The enzymatic synthesis of rhamnose fatty acid esters has been demonstrated using lipase (B570770) from Pseudomonas stutzeri. nih.govnih.gov This enzyme exhibits excellent catalytic activity and high regioselectivity for the C-4 position of rhamnose. nih.gov

In a typical reaction, L-rhamnose is transesterified with a fatty acid vinyl ester in an organic solvent. nih.gov The use of vinyl esters is advantageous as it drives the reaction forward. mdpi.com Studies have shown that with lipase from Pseudomonas stutzeri, conversions of up to 99% with complete regioselectivity for the 4-O-acylrhamnose can be achieved. nih.govnih.gov The reaction conditions, such as temperature, substrate molar ratio, and solvent, can be optimized to maximize yield and selectivity. nih.gov Following the enzymatic 4-O-acylation, the remaining hydroxyl groups at C-2 and C-3 can be chemically acetylated to produce the 2,3,4-tri-O-acetylated derivative.

Generation of Glycosyl Donors Derived from this compound

For the use of this compound in oligosaccharide synthesis, it must first be converted into a glycosyl donor. This involves the introduction of a good leaving group at the anomeric (C-1) position.

Trichloroacetimidate (B1259523) Donors

Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors. nih.govuni-konstanz.de The synthesis of 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate begins with the selective deacetylation of the anomeric position of 1,2,3,4-tetra-O-acetyl-α,β-L-rhamnopyranose. This is often accomplished using hydrazine (B178648) acetate (B1210297) in a solvent such as DMF, which yields 2,3,4-tri-O-acetyl-α,β-L-rhamnopyranose. nih.gov The resulting hemiacetal is then reacted with trichloroacetonitrile (B146778) in the presence of a base, such as potassium carbonate or cesium carbonate, to afford the trichloroacetimidate donor. nih.govnih.gov The α-anomer is typically the thermodynamically favored product. uni-konstanz.de These donors are then activated for glycosylation reactions using a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov

Thioglycoside Donors

Thioglycosides are another important class of glycosyl donors, valued for their stability and tunable reactivity. nih.gov The synthesis of a 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl thioglycoside donor can be achieved from the peracetylated rhamnose. nih.gov For example, 1,2,3,4-tetra-O-acetyl-α,β-L-rhamnopyranoside can be reacted with a thiol, such as p-thiocresol, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to yield the corresponding thioglycoside. nih.gov The reaction conditions can be controlled to favor the formation of the desired anomer. Thioglycoside donors are typically activated under various conditions, often involving electrophilic promoters, allowing for their use in a wide range of glycosylation reactions. nih.gov

| Glycosyl Donor Type | Key Synthetic Step | Common Reagents | Activation Method |

|---|---|---|---|

| Trichloroacetimidate | Reaction of a hemiacetal with trichloroacetonitrile. nih.gov | Trichloroacetonitrile, K₂CO₃ or Cs₂CO₃ | Catalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂). nih.gov |

| Thioglycoside | Reaction of a peracetylated sugar with a thiol. nih.gov | Thiol (e.g., p-thiocresol), BF₃·OEt₂ | Electrophilic promoters. nih.gov |

Glycosyl Bromide Formation

The conversion of acetylated rhamnopyranose to its corresponding glycosyl bromide is a pivotal step in activating the anomeric center for glycosylation. A prevalent and effective method involves the treatment of a precursor, such as an anomeric mixture of acetates of the desired rhamnopyranose derivative, with a solution of hydrogen bromide.

A common procedure utilizes 30% hydrogen bromide in acetic acid. For instance, when an anomeric mixture of acetates is dissolved in a suitable solvent and treated with this reagent at a controlled temperature, typically around 0°C, the corresponding glycosyl bromide is formed. The reaction is generally allowed to proceed for a few hours to ensure complete conversion. Following the reaction, a standard work-up procedure is employed to isolate the syrupy 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide in high yields, often exceeding 95%. tandfonline.com This method is favored for its efficiency and the high reactivity of the resulting glycosyl bromide, which serves as a competent glycosyl donor in subsequent coupling reactions. tandfonline.com

Glycosylation Reactions Employing this compound Derivatives

Glycosylation reactions are fundamental to carbohydrate chemistry, enabling the formation of a glycosidic bond between a glycosyl donor, such as a derivative of this compound, and a glycosyl acceptor. The stereochemical outcome of these reactions is of paramount importance and is influenced by a multitude of factors including the nature of the protecting groups, the choice of catalyst, and the reaction conditions.

Stereoselective Glycosylation Methods

Achieving high stereoselectivity in the synthesis of L-rhamnopyranosides presents a significant challenge. The formation of both α- and β-glycosidic linkages is possible, and directing the reaction toward a single stereoisomer requires careful strategic planning.

One approach to obtaining β-L-rhamnosides involves the use of donors with participating protecting groups at the C-2 position, which can lead to the formation of a 1,2-trans-glycoside. However, for the synthesis of the more challenging 1,2-cis-β-L-rhamnosides, alternative strategies are necessary. Recent advancements have demonstrated that catalyst control can offer a powerful solution. For example, the use of bis-thiourea catalysts in conjunction with acetonide-protected rhamnosyl donors has been shown to facilitate highly β-selective rhamnosylations under mild and neutral conditions. harvard.edu

Conversely, certain catalytic systems can promote the formation of α-glycosides. For instance, ruthenium-catalyzed C-H glycosylation reactions have been shown to proceed with high anomeric selectivity, yielding the α-anomer exclusively. nih.gov The choice of protecting groups on the rhamnosyl donor also plays a critical role in directing the stereochemical outcome of the glycosylation.

Coupling Reactions with Various Glycosyl Acceptors

Derivatives of this compound have been successfully coupled with a diverse range of glycosyl acceptors, highlighting their versatility in the synthesis of complex carbohydrates and glycoconjugates. These acceptors range from simple alcohols to complex polyhydroxylated natural products.

For example, 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide has been used as a glycosyl donor in the synthesis of disaccharides, where the acceptor is another monosaccharide derivative. tandfonline.com In other applications, this rhamnosyl donor has been coupled with non-carbohydrate acceptors, such as heteroarenes, through ruthenium-catalyzed C-H glycosylation. nih.gov Furthermore, the selective α-L-rhamnosylation of complex natural products like cardiotonic steroids has been achieved, demonstrating the utility of these donors in modifying bioactive molecules. nih.gov The successful coupling with such a variety of acceptors underscores the importance of this compound derivatives in synthetic carbohydrate chemistry.

The table below summarizes examples of glycosylation reactions with different acceptors.

Table 1: Examples of Glycosylation Reactions with Various Acceptors| Glycosyl Donor Derivative | Glycosyl Acceptor | Product Type | Reference |

|---|---|---|---|

| 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide | L-Quinovopyranose derivative | Disaccharide | tandfonline.com |

| 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide | Heteroarenes | C-Aryl Glycoside | nih.gov |

| Acetylated rhamnosyl trichloroacetimidate | Strophanthidol (Cardiotonic Steroid) | Glycosylated Natural Product | nih.gov |

Catalyst Systems for Glycosylation (e.g., BF3.OEt2, TMSOTf, Mercuric Cyanide, Silver Carbonate)

The choice of catalyst or promoter is a critical parameter that governs the efficiency and stereoselectivity of glycosylation reactions. A variety of catalyst systems have been employed for the activation of this compound derivatives.

Mercuric Cyanide and Silver Carbonate: These are classic promoters used in Koenigs-Knorr type glycosylations. For instance, the reaction of an acetylated rhamnopyranosyl bromide with a glycosyl acceptor in the presence of mercuric cyanide can facilitate the formation of the glycosidic linkage. Similarly, silver carbonate has been used to promote the glycosylation of methanol (B129727) with an acetylated glucopyranosyl bromide, a reaction analogous to what would be expected with the corresponding rhamnosyl derivative. tandfonline.com

TMSOTf (Trimethylsilyl trifluoromethanesulfonate): This powerful Lewis acid is a widely used catalyst in modern glycosylation chemistry. It is particularly effective in activating glycosyl donors such as trichloroacetimidates. In the context of rhamnosylation, TMSOTf has been used to promote the coupling of rhamnosyl trichloroacetimidate donors with steroidal acceptors, leading to the formation of α-glycosides. nih.gov

BF3.OEt2 (Boron trifluoride etherate): As a versatile Lewis acid, BF3.OEt2 is also employed in glycosylation reactions. It can activate glycosyl donors by coordinating to an oxygen atom, typically at the anomeric center or a neighboring protecting group, thereby facilitating the departure of the leaving group and subsequent attack by the glycosyl acceptor. While specific examples with 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide are part of the broader glycosylation toolkit, its application would be in line with its known function as a Lewis acid catalyst in carbohydrate chemistry. For example, BF3.OEt2 has been used in the chlorination of acetylated glucosamine (B1671600) derivatives, showcasing its utility in manipulating glycosyl halides. researchgate.net

The following table provides a summary of catalyst systems and their applications in glycosylation.

Table 2: Catalyst Systems for Glycosylation| Catalyst/Promoter | Glycosyl Donor Type | Typical Application | Reference |

|---|---|---|---|

| Mercuric Cyanide | Glycosyl Bromide | Disaccharide synthesis | tandfonline.com |

| Silver Carbonate | Glycosyl Bromide | Synthesis of simple glycosides | tandfonline.com |

| TMSOTf | Glycosyl Trichloroacetimidate | Glycosylation of complex natural products | nih.gov |

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The synthesis of L-rhamnopyranosides, particularly with controlled stereochemistry, is a nuanced challenge in carbohydrate chemistry. The efficiency and stereocontrol of these reactions are highly dependent on the chosen synthetic strategy, including the nature of the glycosyl donor, the protecting groups, the glycosyl acceptor, and the catalyst system.

A comparative analysis of different methodologies reveals distinct advantages and disadvantages. The classical Koenigs-Knorr reaction, employing glycosyl bromides and heavy metal salt promoters like mercuric cyanide or silver carbonate, is a well-established method. However, it can suffer from drawbacks such as the toxicity of the promoters and, in some cases, a lack of complete stereocontrol, leading to mixtures of anomers.

Modern catalytic methods offer significant improvements in both efficiency and stereoselectivity. For instance, the use of powerful Lewis acids like TMSOTf to activate glycosyl trichloroacetimidates allows for reactions to proceed under milder conditions and often with higher stereoselectivity. The stereochemical outcome in these reactions is heavily influenced by the solvent and the nature of the protecting group at the C-2 position of the glycosyl donor. A participating group, such as an acetyl group, at C-2 typically leads to the formation of a 1,2-trans-glycoside (the α-anomer in the case of rhamnose) via an oxocarbenium ion intermediate that is stabilized by the neighboring group.

For the more challenging synthesis of 1,2-cis-β-L-rhamnosides, specialized strategies are required. Methods that rely on catalyst control, such as the use of bis-thiourea catalysts, have emerged as a promising approach, demonstrating the ability to override the inherent preference for the α-anomer and deliver the β-product with high selectivity. harvard.edu Similarly, the choice of protecting groups on the glycosyl donor has been shown to be a critical factor in directing the stereochemical outcome, with bulky silyl (B83357) groups at specific positions on a rhamnosyl donor influencing the formation of the β-glycoside.

Chemical Derivatization and Analogue Synthesis

Oligosaccharide and Polysaccharide Assembly

The controlled assembly of monosaccharide units into larger oligosaccharide and polysaccharide chains is a cornerstone of synthetic carbohydrate chemistry. Acetylated L-rhamnopyranose derivatives are frequently employed as glycosyl donors in these intricate syntheses, enabling the creation of structures found in nature, particularly in bacterial cell walls.

The synthesis of oligosaccharides containing L-rhamnose is critical for studying their biological roles and for the development of synthetic antigens. 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide and the corresponding trichloroacetimidate (B1259523) are common glycosyl donors used in these reactions.

For instance, the Königs-Knorr reaction, a classical method for glycosidic bond formation, has been successfully used to synthesize di- and trisaccharide haptens of Shigella flexneri. In this approach, a partially protected rhamnoside acceptor is reacted with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide to form the desired oligosaccharide. rsc.org This method has been applied to create fragments like α-L-Rham(p)-(1 → 3)-α-L-Rham(p) and α-L-Rham(p)-(1 → 2)-α-L-Rham(p)-(1 → 3)-α-L-Rham(p). rsc.org

Similarly, 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate has been used for the selective 3-O-glycosylation of allyl α-L-rhamnopyranoside. nih.gov This reaction served as a key step in the synthesis of a tetrasaccharide repeating unit found in the O-antigen of Klebsiella pneumoniae and Pseudomonas holci. nih.gov The resulting disaccharide was further elaborated into the target tetrasaccharide through a series of protection, deprotection, and coupling steps. nih.gov

The table below summarizes examples of glycosyl donors derived from acetylated rhamnose and their application in oligosaccharide synthesis.

| Glycosyl Donor | Acceptor Molecule | Synthesized Oligosaccharide |

| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide | 8-Methoxycarbonyloctyl 2,4-di-O-benzoyl-α-L-rhamnopyranoside | Fully blocked α-L-Rham(p)-(1 → 3)-α-L-Rham(p) disaccharide precursor rsc.org |

| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate | Allyl α-L-rhamnopyranoside | Allyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl-(1-->3)-α-L-rhamnopyranoside nih.gov |

| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide | Methyl 3,4-di-O-acetyl-β-L-quinovopyranoside | Precursor to 2-O-α-L-Rhamnopyranosyl-β-L-quinovopyranose lookchem.com |

| 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside | 3-O-benzoylazidosphingosine | Precursor to α-L-Rhamnosyl Ceramide nih.gov |

Synthetic oligosaccharides corresponding to the repeating units of bacterial O-antigens are invaluable tools for immunological studies and vaccine development. The chemical synthesis of these structures provides pure, well-defined haptens that can be conjugated to proteins to create artificial antigens.

The O-antigen of Shigella flexneri serogroup Y, for example, contains rhamnose-rich repeating units. rsc.org The di- and trisaccharide fragments of this polysaccharide, α-L-Rham(p)-(1 → 3)-α-L-Rham(p) and α-L-Rham(p)-(1 → 2)-α-L-Rham(p)-(1 → 3)-α-L-Rham(p), have been synthesized using 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide as a key building block. rsc.org These synthetic methods were specifically designed to produce haptens for covalent attachment to proteins, thereby generating artificial antigens. rsc.org

Another example is the synthesis of the tetrasaccharide repeating unit, α-L-Rhap-(1→3)-α-L-Rhap-(1→2)-α-L-Rhap-(1→2)-L-Rhap, which is a major structural component of the O-antigenic polysaccharide in a strain of Klebsiella pneumoniae. nih.gov The synthesis was achieved by coupling a disaccharide trichloroacetimidate donor, derived from 2,3,4-tri-O-acetyl-α-L-rhamnopyranose, with a disaccharide acceptor to form the target tetrasaccharide as its methyl and octyl glycosides. nih.gov

Nucleoside Analogue Synthesis

Nucleoside analogues are a class of compounds that mimic natural nucleosides and are widely investigated for their therapeutic potential. L-rhamnose is an attractive starting material for such analogues because it has no role in mammalian metabolism, suggesting that compounds interfering with rhamnose metabolism could be selective for pathogens like Mycobacterium tuberculosis, whose cell walls contain rhamnose. nih.gov

Various nucleoside derivatives have been synthesized starting from L-rhamnose. A common strategy involves the conversion of L-rhamnose to 2,3,4-Tri-O-acetyl-β-L-rhamnopyranose bromide. nih.gov This acetylated glycosyl bromide can then be reacted with nucleophiles to introduce heterocyclic bases or their precursors. For example, treatment of the bromide with mercury(II) cyanide yields 2,3,4-tri-O-acetyl-β-L-rhamnopyranose cyanide, a precursor for further elaboration into nucleoside analogues. nih.gov Additionally, a series of L-rhamnose derived acyclic C-nucleosides featuring a 1,2,3-triazole core have been synthesized and investigated as potential inhibitors of sodium-glucose co-transporters (SGLT). manipal.edu

Spiro-nucleosides are a unique class of nucleoside analogues where the anomeric carbon of the sugar is part of both the sugar ring and a heterocyclic ring system. nih.govresearchgate.net This structural feature imposes conformational constraints that can be beneficial for biological activity. researchgate.net

A synthetic route starting from L-rhamnose has been developed to produce a novel spiro-thiohydantoin. nih.govnih.gov The key intermediate, 2,3,4-Tri-O-acetyl-β-L-rhamnopyranose bromide, is first converted to a formamide (B127407) derivative. nih.gov This derivative is then treated with ammonium (B1175870) thiocyanate (B1210189) and elemental sulfur in nitromethane (B149229) to yield the spiro-nucleoside (3S, 4S, 5S, 6R) 3,4,5-triacetoxy-2-methyl-7,9-diaza-1-oxa-spiro nih.govnih.govdecane-10-one-8-thione. nih.govnih.gov

Flavonoid Glycoside Modifications

Flavonoids are a large class of natural products that often exist as glycosides, where one or more sugar units are attached to the flavonoid core. The nature and attachment of these sugars can significantly influence their biological properties. Chemical synthesis allows for the creation of novel flavonoid glycosides with potentially enhanced activities.

2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate is an effective glycosyl donor for the synthesis of L-rhamnopyranosyl flavonoids. nju.edu.cn This donor can be prepared from the corresponding 2,3,4-tri-O-acetyl-α,β-L-rhamnopyranose by reaction with trichloroacetonitrile (B146778) in the presence of a base. nju.edu.cn The resulting trichloroacetimidate can then be coupled with various flavonoid aglycones, such as 3-hydroxyflavone, under Lewis acid catalysis to afford the protected flavonoid glycoside. Subsequent deacetylation, for example using ammonia (B1221849) gas in methanol (B129727), yields the final product. nju.edu.cn This strategy has been employed to synthesize a range of flavonoid rhamnosides for the investigation of their immunosuppressive activities. nju.edu.cn

The table below details the synthesis of a flavonoid glycoside using an acetylated rhamnose donor.

| Glycosyl Donor | Flavonoid Acceptor | Reaction Conditions | Final Product (after deacetylation) |

| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate | 3-Hydroxyflavone | Glycosylation followed by deacetylation with NH3 (gas) in CH3OH | 3-(α-L-Rhamnopyranosyloxy)flavone nju.edu.cn |

Synthesis of Acetylated Rhamnopyranoside-Flavonoid Conjugates

The synthesis of flavonoid glycosides, which often involves the coupling of a sugar moiety like rhamnose to a flavonoid aglycone, can be followed by acetylation to enhance properties such as lipophilicity and stability. nih.govmdpi.com The acetylation process typically involves reacting the parent flavonoid glycoside with acetic anhydride (B1165640), often in the presence of a catalyst like pyridine. mdpi.com This modification can significantly influence the biological activity of the resulting compound. For instance, the acetylation of flavonoids has been shown to enhance their anticancer and anti-migration activities in various cancer cell lines. mdpi.com While acylation can improve the stability and solubility of flavonoid glycosides, its effect on bioactivity is not always positive; in some cases, such as with certain enzyme inhibitors, the addition of acyl groups can lead to reduced activity due to steric hindrance. encyclopedia.pub The semi-synthesis of acylated flavonoid analogues is a strategy employed to improve their lipophilicity and potential for biological applications. nih.gov

Glycoconjugate Synthesis

2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose serves as a key building block in the synthesis of complex glycoconjugates, including glycolipids and other biomolecules.

Formation of Glycolipid Structures (e.g., α-L-Rhamnosyl Ceramide)

The synthesis of α-L-rhamnosyl ceramide (α-L-RhaCer), a glycolipid with immunological importance, demonstrates a key application of acetylated rhamnose derivatives. nih.gov In a notable synthesis, glycosyl donors such as 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside and 2,3,4-tri-O-acetyl-1-(2,2,2-trichloroethanimidate)-α-L-rhamnopyranoside were synthesized and then coupled with a ceramide acceptor. nih.gov The acetyl groups serve as protecting groups during the coupling reaction and are subsequently removed to yield the final α-L-RhaCer product. nih.govrsc.org This glycolipid has been shown to be recognized by anti-L-rhamnose antibodies, highlighting its potential use in immunological studies and vaccine development. nih.gov

Table 1: Key Intermediates in α-L-Rhamnosyl Ceramide Synthesis

| Glycosyl Donor | Acceptor | Final Product | Reference |

|---|---|---|---|

| 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside | 3-O-benzoylazidosphingosine | α-L-Rhamnosyl Ceramide | nih.gov |

Strategies for Incorporating Rhamnopyranose into Complex Biomolecules

Rhamnose is a critical component of various complex biomolecules, particularly bacterial polysaccharides. For instance, it is a key part of the outer cell membrane of Mycobacterium species, including the organism that causes tuberculosis. nih.gov The incorporation of rhamnose into the mycobacterial cell wall occurs via a disaccharide linker, α-L-Rha-(1→3)-α-D-GlcNAc-(1→P). nih.gov Synthetic strategies to create such complex structures often rely on acetylated rhamnose precursors. These precursors, acting as rhamnosyl donors, can be used to synthesize nucleoside analogues and other complex structures. nih.gov Enzymatic methods using transglucosidases also offer a promising strategy for incorporating rhamnose into larger oligosaccharides, using acceptors like methyl α-L-rhamnopyranoside to generate novel carbohydrate derivatives. researchgate.net

Carbohydrate Ester Synthesis

The selective modification of hydroxyl groups on the rhamnopyranose ring is a fundamental aspect of carbohydrate chemistry, allowing for the synthesis of specific esters with tailored properties.

Regioselective Acylation of Rhamnopyranosides at Specific Hydroxyl Positions (e.g., C-4)

Achieving regioselective acylation, particularly at the C-4 position of rhamnopyranosides, is a significant synthetic challenge due to the similar reactivity of the secondary hydroxyl groups. One successful strategy is the "blocking-deblocking" technique. aensiweb.com This involves first protecting the C-2 and C-3 hydroxyl groups, often by forming a 2,3-O-isopropylidene derivative. With these positions blocked, the C-4 hydroxyl group is free to react with an acylating agent. Subsequent removal of the isopropylidene protecting group yields the desired C-4 acylated rhamnopyranoside. aensiweb.com Another common method for achieving regioselectivity is the dibutyltin (B87310) oxide method, which activates a specific hydroxyl group for acylation. However, in the case of benzyl (B1604629) α-L-rhamnopyranoside, this method has been shown to selectively yield 3-O-acyl derivatives rather than targeting the C-4 position. researchgate.net

Table 2: Comparison of Regioselective Acylation Methods for Rhamnopyranosides

| Method | Target Position | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Blocking-Deblocking | C-4 | 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid | Successful 4-O-acylation of methyl α-L-rhamnopyranoside | aensiweb.com |

Synthesis of Fatty Acid Esters of Rhamnopyranose

The synthesis of fatty acid esters of rhamnopyranose is a significant area of research, driven by the quest for novel bio-based surfactants and compounds with potential biological activities. Methodologies for creating these esters can be broadly categorized into chemical and enzymatic approaches, each offering distinct advantages in terms of regioselectivity, yield, and environmental impact. While many syntheses start from unprotected or selectively protected rhamnose, the derivatization of acetylated precursors like 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose is also a key strategy.

A common chemical approach to synthesizing fatty acid esters from a protected sugar such as 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose involves the activation of the anomeric carbon (C-1) to form a competent glycosyl donor. This donor is then reacted with a fatty acid nucleophile. For instance, 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose can be converted into a more reactive species like 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide. synthose.com This transformation is a standard procedure in carbohydrate chemistry, creating a good leaving group at the anomeric position, thus facilitating nucleophilic substitution.

The subsequent reaction of the rhamnopyranosyl bromide with a fatty acid, typically as its carboxylate salt, would lead to the formation of the desired fatty acid ester. This type of reaction, analogous to glycosylation, allows for the formation of an ester linkage at the anomeric center. The choice of fatty acid can be varied, allowing for the synthesis of a library of rhamnopyranose esters with different chain lengths and degrees of saturation.

Alternatively, enzymatic methods provide a powerful tool for the regioselective acylation of rhamnose. Lipases are commonly employed for this purpose due to their ability to catalyze esterification reactions under mild conditions. nih.gov Research has demonstrated the successful use of lipase (B570770) from Pseudomonas stutzeri for the transesterification of rhamnose with fatty acid vinyl esters. nih.govucm.es This enzymatic approach often exhibits high regioselectivity, for instance, favoring acylation at the C-4 position of the rhamnose molecule. nih.gov

The reaction conditions for such enzymatic syntheses are crucial for achieving high conversion rates and selectivity. Parameters such as the choice of solvent, temperature, and the molar ratio of the substrates are carefully optimized. For example, hydrophilic solvents like tetrahydrofuran (B95107) (THF) and acetone (B3395972) have been shown to be effective media for these reactions, with optimal temperatures often around 35°C. nih.govucm.es

Below are data tables summarizing typical findings in the synthesis of rhamnopyranose fatty acid esters, showcasing both chemical and enzymatic methodologies.

| Rhamnose Precursor | Activated Donor | Fatty Acid/Nucleophile | Typical Promoters/Conditions | Product Type |

|---|---|---|---|---|

| 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose | 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide synthose.com | Fatty Acid Salt (e.g., Silver Laurate) | Silver salts, Phase-transfer catalysis | 1-O-Acyl-2,3,4-tri-O-acetyl-α-L-rhamnopyranose |

| 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose | 2,3,4-O-Triacetyl-α-L-rhamnopyranoside Trichloroacetimidate | Fatty Alcohol | Lewis Acids (e.g., TMSOTf) | Alkyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside |

| Enzyme | Rhamnose Substrate | Acyl Donor | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Lipase from Pseudomonas stutzeri | L-Rhamnose | Vinyl Laurate | Tetrahydrofuran (THF) | 99% conversion to 4-O-lauroylrhamnose; high regioselectivity. | nih.govucm.es |

| Lipase from Pseudomonas stutzeri | L-Rhamnose | Vinyl esters of C4-C18 fatty acids | THF, Acetone, 2-MeTHF | High conversions (86-99%) achieved for a range of fatty acids. | nih.govucm.es |

Role in Glycobiology and Mechanistic Studies

Investigations into Glycosylation Processes

2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose derivatives are pivotal as glycosyl donors in the chemical synthesis of complex glycoconjugates. The strategic placement of acetyl groups influences the stereochemical outcome of glycosylation reactions, a critical aspect in synthesizing biologically active molecules.

Researchers have explored the use of various activated forms of 2,3,4-tri-O-acetyl-l-rhamnopyranose to form glycosidic bonds. Two notable examples are the rhamnosyl thioglycoside and the trichloroacetimidate (B1259523) donors. nih.gov For instance, the synthesis of an α-L-rhamnosyl ceramide, a glycolipid with potential applications in immunology, utilized 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside and 2,3,4-tri-O-acetyl-1-(2,2,2-trichloroethanimidate)-α-L-rhamnopyranoside as glycosyl donors. nih.gov The choice of the leaving group at the anomeric position (C1) and the protecting groups on the hydroxyls are key determinants of the reaction's success and stereoselectivity. nih.gov

Furthermore, studies on 2-O-rhamnosylated glucosyl donors have shed light on how the protecting groups on the rhamnose moiety can control the stereoselectivity of glycosylation. jst.go.jpnih.gov This highlights the intricate interplay between the structure of the glycosyl donor, including its acylation pattern, and the resulting stereochemistry of the newly formed glycosidic linkage. The ability to control whether an α or β linkage is formed is paramount in the synthesis of oligosaccharides with specific biological functions. researchgate.net

Exploration of Carbohydrate-Enzyme Interactions (General Mechanistic Focus)

Understanding how enzymes recognize and process carbohydrates is a central theme in glycobiology. Acetylated rhamnose derivatives, including this compound, can act as substrates or inhibitors in enzyme-catalyzed reactions, thereby providing insights into enzyme mechanisms. ontosight.ai

The biosynthesis of nucleotide-activated rhamnose, such as deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose), is a key metabolic pathway in many bacteria but is absent in humans, making the enzymes in this pathway attractive targets for new antibacterial drugs. nih.govnih.gov This pathway involves a series of enzymatic transformations starting from glucose-1-phosphate. The enzymes involved, including glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-4-keto-L-rhamnose reductase (RmlD), have been extensively studied to understand their structure and catalytic mechanisms. nih.govnih.gov While this compound itself is not a direct substrate in this pathway, its structural similarity to the natural substrates allows it to be used in studies aimed at probing the active sites of these and other carbohydrate-processing enzymes.

Modified sugars like 2-O-Acetyl-alpha-L-rhamnose are valuable tools for understanding the specifics of carbohydrate-protein interactions that underpin many biological processes. ontosight.ai

Theoretical Considerations of Molecular Reactivity in Biological Contexts

Computational chemistry provides a powerful lens through which to view the structure and reactivity of molecules like this compound. Theoretical studies can predict the most stable conformations of the molecule and provide insights into its electronic properties, which in turn govern its reactivity.

X-ray crystallography studies of the closely related compound, methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, have revealed that the pyranose ring adopts a ¹C₄ chair conformation. nih.gov This experimental data provides a basis for computational models. Theoretical calculations, such as those using density functional theory (DFT), can be employed to understand the influence of the acetyl groups on the conformation and reactivity of the rhamnopyranose ring. For example, computational studies on other acetylated sugars have explored concepts like the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation. mdpi.com Such theoretical investigations are crucial for rationalizing the outcomes of glycosylation reactions and for designing new glycosyl donors with specific reactivity.

The orientation of the acetyl groups can influence the accessibility of different faces of the sugar molecule to enzymes or reactants, a key factor in stereoselective synthesis and biological recognition. nih.gov

Role in Understanding Glycosidic Bond Formation Mechanisms

The formation of a glycosidic bond is a fundamental reaction in carbohydrate chemistry and biology. youtube.comyoutube.com Studies using donors like this compound derivatives contribute to a deeper understanding of the mechanisms governing this process. The reaction typically involves the activation of the anomeric center to create a good leaving group, followed by nucleophilic attack from a hydroxyl group of the acceptor molecule. nih.gov

The stereochemical outcome of the glycosylation is highly dependent on the nature of the protecting groups, particularly the one at the C2 position. In the case of this compound, the acetyl group at C2 can participate in the reaction, leading to the formation of an intermediate acyloxonium ion. This neighboring group participation typically directs the incoming nucleophile to the opposite face of the ring, resulting in a 1,2-trans glycosidic bond. nih.gov However, other factors, including the solvent, temperature, and promoter, can also influence the stereoselectivity. The use of acetylated rhamnose donors in synthesis provides practical examples that help to refine our models of how glycosidic bonds are formed. nih.gov

Studies on Rhamnose in Glycopeptides and Liposomes

Rhamnose-containing glycoconjugates are important components of the cell walls of many pathogenic bacteria and are also found in some glycopeptides and other natural products. mdpi.com The incorporation of rhamnose into synthetic glycopeptides and liposomes is an active area of research, with implications for vaccine development and drug delivery.

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate and deliver drugs or antigens. nih.govnih.gov The surface of these liposomes can be decorated with carbohydrates, such as rhamnose, to target them to specific cells or to enhance their immunogenicity. mdpi.com For instance, liposomes displaying rhamnose epitopes have been shown to increase the immunogenicity of cancer-associated carbohydrate antigens, like the MUC1 glycopeptide, in anticancer vaccine formulations. nih.gov The presence of rhamnose can trigger a stronger immune response, potentially leading to more effective cancer immunotherapies. mdpi.com

Advanced Analytical Methodologies in Rhamnopyranose Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the purification and analysis of 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose, allowing for its separation from reaction mixtures and the assessment of its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions involving this compound. This technique is typically performed on silica (B1680970) gel plates (silica gel 60 F254). Visualization of the compound on the TLC plate is commonly achieved by spraying with a 5% ethanolic solution of sulfuric acid, followed by heating, which results in the charring of the carbohydrate and the appearance of a visible spot.

The mobility of the compound, represented by its retention factor (Rƒ), is highly dependent on the solvent system used. For acetylated rhamnopyranose derivatives, mixtures of hexanes and ethyl acetate (B1210297) are frequently employed. While specific Rƒ values for this compound are not extensively reported, data from closely related compounds can provide an estimation. For instance, in the synthesis of a 2,3,4-O-Triacetyl-α-L-rhamnopyranoside derivative, a solvent system of 1:1 hexanes-ethyl acetate was used for TLC monitoring.

| Compound Class | Solvent System (v/v) | Typical Rƒ Range |

| Acetylated Rhamnopyranosides | Hexanes:Ethyl Acetate (1:1) | 0.6 - 0.8 |

| Acetylated Mannosamines | Ethyl Acetate:n-Hexane (9:1) | ~0.2 |

Flash Column Chromatography

For the preparative purification of this compound, flash column chromatography is the method of choice. This technique utilizes a stationary phase of silica gel (typically 230–400 mesh) and a mobile phase gradient of solvents, most commonly a mixture of petroleum ether or hexanes and ethyl acetate. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

The selection of the eluent system is often guided by prior TLC analysis. A solvent system that provides a good separation of the target compound from byproducts on a TLC plate will be adapted for the flash column. For acetylated sugars, a gradient elution starting with a low polarity mixture (e.g., high hexane (B92381) content) and gradually increasing the polarity (increasing ethyl acetate content) is effective in separating compounds with different polarities. For example, a related compound, 2,3,4-O-Triacetyl-α-L-rhamnopyranoside trichloroacetimidate (B1259523), has been successfully purified using a 19:1 hexanes-ethyl acetate eluent.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradients of Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate |

| Typical Elution Profile | Start with a low polarity mixture and gradually increase polarity. |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile carbohydrate derivatives. For GLC analysis, non-volatile sugars like rhamnose are first converted into more volatile derivatives, such as their acetylated or trifluoroacetylated forms. The resulting alditol acetates can then be separated based on their boiling points and interactions with the stationary phase of the GC column.

The retention time of a compound in GLC is influenced by several factors, including the column temperature, the flow rate of the carrier gas, and the chemical nature of the stationary phase. While specific retention time data for this compound is scarce, analysis of rhamnose as its alditol acetate has shown a retention time of approximately 7.147 minutes under specific GC conditions. The acetyl groups in this compound increase its volatility, making it amenable to GLC analysis.

| Monosaccharide | Typical Retention Time (min) |

| Rhamnose (as alditol acetate) | 7.147 |

| Arabinose (as alditol acetate) | 7.292 |

| Xylose (as alditol acetate) | 7.424 |

| Mannose (as alditol acetate) | 9.076 |

| Glucose (as alditol acetate) | 9.144 |

| Galactose (as alditol acetate) | 9.301 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and characterization of complex carbohydrate structures, including acetylated rhamnopyranosides, particularly when they are part of larger molecules like flavonoids or saponins. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into a mass spectrometer for detection and structural elucidation.

In the analysis of compounds containing acetylated rhamnose moieties, electrospray ionization (ESI) is a commonly used ionization technique. The mass spectra of these glycosides often show a deprotonated molecular ion [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺) in positive ion mode. Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of these parent ions. A characteristic fragmentation pattern for rhamnosides is the cleavage of the glycosidic bond, leading to the loss of the rhamnose unit.

Spectroscopic Instrumentation and Data Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of specific functional groups and the stereochemistry of the molecule.

High-Resolution NMR Spectrometry

High-resolution Nuclear Magnetic Resonance (NMR) spectrometry is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectroscopy are utilized to provide a detailed picture of the molecule's connectivity and stereochemistry.

In the ¹H NMR spectrum, the protons of the rhamnopyranose ring and the acetyl groups give rise to characteristic signals. The chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative for determining the α-anomeric configuration and the ¹C₄ chair conformation of the pyranose ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the ring carbons and the carbonyl carbons of the acetyl groups are diagnostic.

Table of Predicted ¹H and ¹³C NMR Data for this compound (based on related compounds)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | ~5.0-5.2 | ~90-95 |

| 2 | ~5.2-5.4 | ~70-72 |

| 3 | ~5.3-5.5 | ~71-73 |

| 4 | ~5.0-5.2 | ~72-74 |

| 5 | ~4.0-4.2 | ~68-70 |

| 6 (CH₃) | ~1.2-1.4 | ~16-18 |

| Acetyl (CH₃) | ~2.0-2.2 (multiple signals) | ~20-22 (multiple signals) |

| Acetyl (C=O) | - | ~169-171 (multiple signals) |

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, particularly high-resolution methods like Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry, are indispensable for the precise determination of the molecular mass and the elucidation of the structural features of this compound through fragmentation analysis.

The molecular formula for this compound is C₁₂H₁₈O₈, which corresponds to a monoisotopic mass of 290.1002 g/mol . In ESI-MS, the compound is typically observed as protonated or sodiated adducts. High-resolution mass spectrometry allows for the accurate measurement of these ions, confirming the elemental composition and verifying the purity of the sample.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing valuable insights into the molecule's structure. The fragmentation pattern of acetylated carbohydrates is characterized by specific neutral losses and the formation of diagnostic product ions. For this compound, the fragmentation is expected to proceed through the sequential loss of the acetyl groups and cleavage of the pyranose ring. The acetyl groups can be eliminated as ketene (B1206846) (CH₂=C=O; 42.01 Da) or as acetic acid (CH₃COOH; 60.02 Da).

Furthermore, the fragmentation of rhamnose-containing compounds can yield characteristic oxonium ions. nih.govresearchgate.net An ion at an m/z of 129, corresponding to a C₆H₉O₃⁺ fragment, is a known diagnostic ion for the presence of a rhamnose moiety in mass spectrometry-based analyses. nih.gov The analysis of these fragmentation pathways allows for the unambiguous identification of the compound and the positions of its acetyl substituents.

Table 1: Predicted ESI-MS and MS/MS Fragments for this compound

| m/z (Da) | Ion Formula | Designation | Description |

|---|---|---|---|

| 313.1077 | [C₁₂H₁₉O₈]⁺ | [M+Na]⁺ | Sodiated molecule (Incorrect formula corrected to C12H18O8Na) |

| 291.1128 | [C₁₂H₁₉O₈]⁺ | [M+H]⁺ | Protonated molecule |

| 249.0917 | [C₁₀H₁₇O₇]⁺ | [M+H - C₂H₂O]⁺ | Loss of one ketene unit |

| 231.0812 | [C₁₀H₁₅O₆]⁺ | [M+H - C₂H₄O₂]⁺ | Loss of one acetic acid unit |

| 207.0709 | [C₈H₁₅O₆]⁺ | [M+H - 2(C₂H₂O)]⁺ | Loss of two ketene units |

| 171.0601 | [C₈H₁₁O₄]⁺ | [M+H - 2(C₂H₄O₂)]⁺ | Loss of two acetic acid units |

| 129.0546 | [C₆H₉O₃]⁺ | - | Characteristic rhamnose oxonium ion nih.govresearchgate.net |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

While the specific crystal structure for this compound is not widely reported, extensive analysis has been performed on its close derivative, methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, providing authoritative insight into the expected solid-state conformation. nih.gov The study of this methyl glycoside revealed detailed structural features that are directly relevant to the parent compound. nih.gov

The crystal structure was resolved to show two independent molecules within the asymmetric unit. nih.gov Crucially, the analysis confirmed that the pyranose ring in both molecules adopts a normal ¹C₄ chair conformation. nih.gov This conformation places the C6 methyl group in an equatorial position and the anomeric methoxy (B1213986) group in an axial position, which is typical for alpha-L-rhamnopyranosides. The acetyl groups at positions C2, C3, and C4 were found to have the commonly observed planar, (S)-cis conformation. nih.gov

The detailed crystallographic data obtained for the methyl derivative serves as a robust model for understanding the solid-state structure of this compound.

Table 2: Crystallographic Data for Methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside

| Parameter | Value nih.gov |

|---|---|

| Molecular Formula | C₁₃H₂₀O₈ |

| Molecular Weight (g/mol) | 304.3 |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 23.619(1) |

| b (Å) | 8.2168(5) |

| c (Å) | 19.093(1) |

| β (°) | 118.72(1) |

| Volume (ų) | 3249.6(8) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g cm⁻³) | 1.244 |

| Ring Conformation | ¹C₄ Chair |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Complex Rhamnose Structures

One primary area of development is the creation of more effective glycosyl donors derived from acetylated rhamnopyranose. While intermediates like trichloroacetimidates and thioglycosides are commonly used, research is ongoing to develop novel activating groups that offer greater stability and reactivity under milder conditions. nih.gov For instance, 2,3,4-Tri-O-acetyl-α,β-L-rhamnopyranoside can be synthesized from the fully acetylated 1,2,3,4-O-tetraacetyl-α,β-L-rhamnopyranoside and then converted into a trichloroacetimidate (B1259523) donor. nih.gov This donor, 2,3,4-O-triacetyl-α-L-rhamnopyranoside trichloroacetimidate, has been successfully used in the synthesis of α-L-rhamnosyl ceramides, which are recognized by anti-L-rhamnose antibodies. nih.gov

Future work will also emphasize "green chemistry" principles, aiming to reduce the use of hazardous reagents and solvents. The development of enzymatic and chemoenzymatic strategies for synthesizing rhamnosides is a promising avenue. mdpi.comresearchgate.net These methods can offer high specificity and avoid the need for extensive protecting group manipulations that are characteristic of traditional chemical synthesis. For example, rhamnosyltransferases could potentially use activated donors derived from 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose to build complex glycans in a highly controlled manner. mdpi.comnih.gov

Table 1: Key Intermediates Derived from Acetylated L-Rhamnose for Glycosylation

| Precursor | Derivative (Glycosyl Donor) | Activating Conditions | Application Example |

| 1,2,3,4-O-Tetraacetyl-α,β-L-rhamnopyranoside | 2,3,4-Tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside | Thiophilic promoters (e.g., NIS/TfOH) | Synthesis of oligosaccharides |

| 1,2,3,4-O-Tetraacetyl-α,β-L-rhamnopyranoside | 2,3,4-O-Triacetyl-α-L-rhamnopyranoside trichloroacetimidate | DBU, Trichloroacetonitrile (B146778) | Synthesis of α-L-rhamnosyl ceramide nih.gov |

| 1,2,3,4-O-Tetraacetyl-L-rhamnopyranose | 2,3,4-Tri-O-acetyl-β-L-rhamnopyranosyl bromide | HBr in acetic acid | Precursor for various rhamnosides and glycals nih.gov |

Integration of Computational and Experimental Approaches in Glycoscience

The synergy between computational modeling and experimental work is becoming indispensable in modern glycoscience. researchgate.netnih.govacs.orgresearchgate.netnih.gov For rhamnopyranose derivatives, this integration provides deeper insights into their structural and dynamic properties, which govern their biological function and chemical reactivity. researchgate.netnih.gov

Future research will likely see a more seamless integration of these approaches. For instance, computational docking could be used to predict the binding of a rhamnose-containing ligand to a receptor, guiding the design of more potent inhibitors or probes. acs.org The predictions from these models can then be validated and refined through experimental techniques like NMR spectroscopy and X-ray crystallography. This iterative cycle of prediction and validation accelerates the discovery process and provides a more complete understanding of molecular interactions at an atomic level. researchgate.net

Exploration of Rhamnopyranose Derivatives in Chemical Biology Tools

Rhamnose is a key component of many bacterial cell walls and is less common in mammals, making it an attractive target for developing chemical biology tools to probe, image, and target bacterial processes. nih.gov Derivatives of this compound are essential building blocks for creating these sophisticated molecular tools.

One emerging area is the development of probes for imaging bacterial infections. By attaching a reporter group, such as a fluorescent dye or a positron-emitting isotope for PET imaging, to a rhamnose derivative, researchers can create molecules that are selectively taken up by bacteria. researchgate.net This allows for the non-invasive visualization of infections and can aid in diagnosing and monitoring disease. The synthesis of these probes often starts from acetylated rhamnose precursors to ensure stability and allow for selective chemical modifications.

Furthermore, rhamnose-containing structures are being explored in the context of immunotherapy and vaccine development. nih.gov For example, rhamnose can be used as a hapten to generate conjugates that recruit natural anti-rhamnose antibodies to cancer cells, thereby enhancing the immune system's ability to destroy them. nih.gov The synthesis of these complex antibody-rhamnose conjugates relies on versatile intermediates like this compound to attach the rhamnose motif to the larger biomolecule. nih.gov Future research will focus on optimizing the design of these conjugates to maximize their therapeutic efficacy. nih.gov

Innovations in Analytical Techniques for Carbohydrate Characterization

The structural complexity of carbohydrates requires sophisticated analytical techniques for their characterization. As more complex molecules based on this compound are synthesized, the need for powerful analytical tools becomes even more critical.

High-Resolution Mass Spectrometry (HRMS) has become a cornerstone technique for the characterization of carbohydrate derivatives. azolifesciences.com It provides highly accurate mass measurements, which can confirm the elemental composition of a newly synthesized compound. Coupled with techniques like liquid chromatography (LC-MS), it can be used to analyze complex mixtures and identify product-related impurities. azolifesciences.com Future innovations may involve new ionization techniques that are gentler and more efficient for large, fragile glycoconjugates. theanalyticalscientist.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. nih.govresearchgate.net One- and two-dimensional NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, confirming the structure and purity of compounds like this compound. For instance, the coupling constants between protons on the pyranose ring can confirm the anomeric configuration (α or β). nih.gov Advancements in NMR, such as higher field strengths and new pulse sequences, will continue to enhance the ability to characterize increasingly complex carbohydrate structures. azolifesciences.com

Table 2: Advanced Analytical Techniques for Rhamnopyranose Derivative Characterization

| Technique | Information Provided | Emerging Trends |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass, elemental composition, impurity profiling. azolifesciences.com | Ambient ionization methods (e.g., DART, DESI), ion mobility spectrometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, stereochemistry, conformation, purity. nih.govresearchgate.net | Cryogenic probes for higher sensitivity, microcoil NMR for small sample sizes. azolifesciences.com |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. nih.gov | Microcrystal electron diffraction (MicroED) for smaller crystals. |

| Advanced Chromatography (e.g., UHPLC, HPAEC-PAD) | Separation and quantification of isomers and impurities. | Multi-dimensional separation methods for highly complex samples. azolifesciences.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.